Ethyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a pyrrolidine ring, making it a unique scaffold for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to streamline the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups on the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar pharmacological properties.
Uniqueness
Ethyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylate is unique due to its specific combination of the imidazo[1,2-a]pyridine and pyrrolidine rings, which provides a distinct scaffold for drug discovery. This unique structure allows for diverse chemical modifications and the potential for a wide range of biological activities .
Properties
IUPAC Name |
ethyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-17(23)18(13(2)3)7-9-21(12-18)16(22)14-5-6-15-19-8-10-20(15)11-14/h5-6,8,10-11,13H,4,7,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYVFDKHEFLDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)C(=O)C2=CN3C=CN=C3C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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